N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide (molecular formula: C₂₆H₂₃N₃O₅S, molecular weight: 485.55 g/mol) is a quinoline-4-carboxamide derivative characterized by a 2-phenylquinoline core linked to an acetylsulfamoylphenyl group via an amide bond . Its structure includes:
- A quinoline ring substituted with a phenyl group at position 2.
- A carboxamide group at position 4, connected to a para-substituted phenyl ring bearing an acetylsulfamoyl (-SO₂NHAc) moiety.
Properties
Molecular Formula |
C24H19N3O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O4S/c1-16(28)27-32(30,31)19-13-11-18(12-14-19)25-24(29)21-15-23(17-7-3-2-4-8-17)26-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,25,29)(H,27,28) |
InChI Key |
FHGUADWSOUTVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetylsulfamoyl Moiety: The acetylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where an acetylsulfamoyl chloride reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylsulfamoyl moiety, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amine or thiol-substituted derivatives.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The quinoline-4-carboxamide scaffold is widely modified to tune pharmacological properties. Key analogs and their structural differences are summarized below:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s acetylsulfamoyl group (-SO₂NHAc) may enhance metabolic stability compared to analogs with basic side chains (e.g., 5a5’s dimethylamino group) .
- Solubility : Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar morpholine ring, whereas the target compound’s sulfonamide may offer balanced lipophilicity.
- Heterocyclic Diversity : Substitutions like thiophene () or ethoxyphenyl () alter π-π stacking and binding pocket interactions.
Comparison of Yields and Purification:
*Assumed based on analogous synthesis in .
Notes:
- Bulky Groups : The tert-butyldimethylsilyl (TBDMS) group in requires fluorolytic deprotection, complicating synthesis compared to the target compound’s straightforward amide coupling.
- Chromatography vs. Recrystallization : Higher-yield analogs (e.g., ) use flash chromatography, while the target compound may prioritize recrystallization for scalability .
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.46 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds with a quinoline structure often exhibit their biological effects through the inhibition of specific enzymes and modulation of cellular pathways. For this compound, studies suggest it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study focusing on derivatives of quinoline compounds demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines by promoting apoptosis. The compound was tested at varying concentrations (1 µM, 2 µM, and 4 µM), showing a dose-dependent increase in apoptotic cell proportions compared to controls .
- Antimicrobial Properties : In vitro evaluations have indicated that the compound possesses antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in quinoline derivatives were found to enhance antibacterial effects, suggesting that this compound could be developed further as an antibacterial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with inflammatory pathways, potentially inhibiting enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
